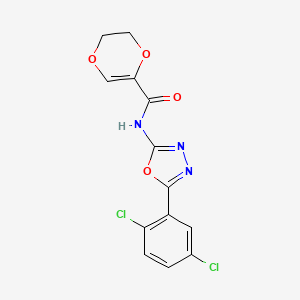![molecular formula C20H23NO3 B2726553 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-naphthamide CAS No. 923194-50-7](/img/structure/B2726553.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-naphthamide” is a complex organic compound. The compound contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group attached to a naphthamide group .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a spirocyclic structure present in the 1,4-dioxaspiro[4.5]decan-2-ylmethyl group .Scientific Research Applications
Synthesis and Chemical Behavior
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-naphthamide is a compound that has garnered attention in the synthesis and study of spiroheterocyclic compounds. An efficient four-component reaction involving this compound has led to the creation of a series of spiroheterocyclic compounds with potential applications in various fields of chemistry and pharmacology. These compounds were synthesized with high yields under optimized conditions, demonstrating the versatility and reactivity of the spiro[4.5]decane backbone in facilitating complex molecular architectures (Meng et al., 2017).
Pharmacological Aspects and Biological Activities
In the realm of pharmacology, compounds related to this compound have been explored for their potential as ligands for various receptors. For instance, a study on the structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane-based ligands at α1 and 5-HT1A receptors revealed that modifications to the spiro[4.5]decane scaffold could yield compounds with promising α1 receptor antagonist properties or act as potent 5-HT1AR agonists. These findings suggest a pathway for developing selective ligands for these receptors, highlighting the therapeutic potential of spirocyclic compounds (Franchini et al., 2014).
Additionally, derivatives of the spiro[4.5]decane motif have been assessed for their antimicrobial properties. Novel oxazin analogs of Thio-4-azaspiro[4.5]decan-3-one, incorporating the spiro ring, were synthesized and evaluated for their activity against various bacterial strains. Some compounds exhibited moderate to good antimicrobial activity, demonstrating the potential of spirocyclic compounds in the development of new antimicrobial agents (Singh et al., 2021).
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-19(18-10-6-8-15-7-2-3-9-17(15)18)21-13-16-14-23-20(24-16)11-4-1-5-12-20/h2-3,6-10,16H,1,4-5,11-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJPTVKTAWQSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-(Dimethylamino)-N-[4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]but-2-enamide](/img/structure/B2726471.png)
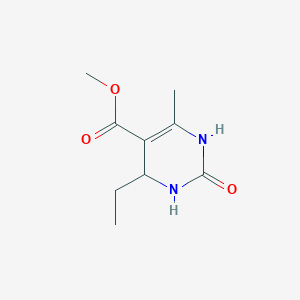
![1-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2726473.png)
![5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide](/img/structure/B2726475.png)
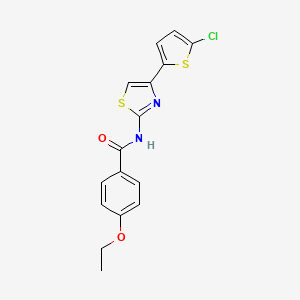
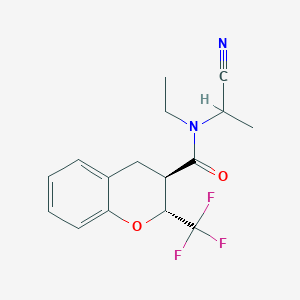
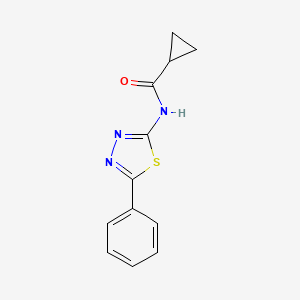
![1-(2,5-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2726486.png)

![methyl 2-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2726488.png)
![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide](/img/structure/B2726489.png)
